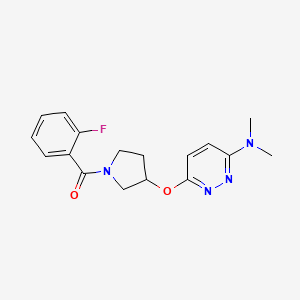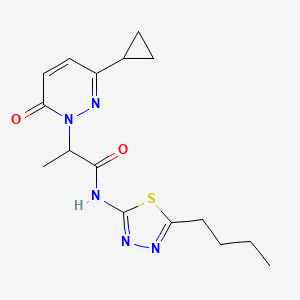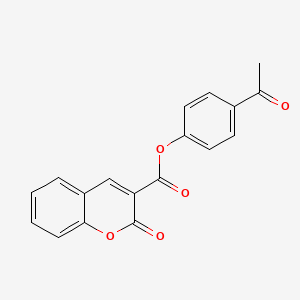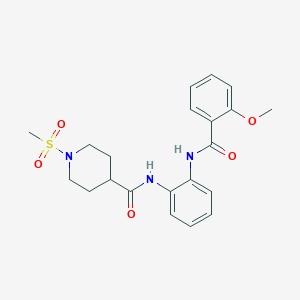![molecular formula C10H10ClN3O B2649677 [1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol CAS No. 1239789-22-0](/img/structure/B2649677.png)
[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule that includes a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a methanol group and a 4-chlorophenyl group. The presence of the chlorine atom suggests that this compound might have interesting reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a process known as azide-alkyne Huisgen cycloaddition, a type of click chemistry .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a 1,2,3-triazole ring, a methanol group, and a 4-chlorophenyl group. The exact arrangement of these groups within the molecule would need to be confirmed through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring and the chlorine atom. The triazole ring might participate in various reactions, especially if catalyzed by certain metals .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanol group might make it somewhat soluble in water .Applications De Recherche Scientifique
Synthesis and Crystal Structure
The compound has been utilized in the synthesis and crystal structure analysis of various derivatives. For instance, in a study by Dong and Huo (2009), bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was synthesized and characterized using NMR, IR, MS spectra, and X-ray diffraction crystallography, highlighting its potential in crystallography research (Dong & Huo, 2009).
Chemical Synthesis and Structural Characterization
In chemical synthesis, this compound is integral in forming structurally diverse molecules. Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized isostructural compounds using a derivative of this compound, demonstrating its role in facilitating diverse chemical syntheses (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Biochemical Applications
Bekircan, Ülker, and Menteşe (2015) explored its derivatives in biochemical applications, particularly in inhibiting lipase and α-glucosidase, indicating its relevance in biochemical and medicinal research (Bekircan, Ülker, & Menteşe, 2015).
Photophysical Properties
The compound's derivatives have been studied for their photophysical properties. Singh, Sindhu, and Khurana (2015) investigated the absorbance, fluorescence spectra, and quantum yield of novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety, derived from this compound, suggesting its utility in photophysical studies (Singh, Sindhu, & Khurana, 2015).
Corrosion Inhibition Studies
Ma, Qi, He, Tang, and Lu (2017) researched its derivatives as corrosion inhibitors for mild steel in acidic medium. Their findings indicate the compound's potential in corrosion inhibition and material science (Ma, Qi, He, Tang, & Lu, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1-(4-chlorophenyl)-5-methyltriazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7-10(6-15)12-13-14(7)9-4-2-8(11)3-5-9/h2-5,15H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYKCTGZPVOOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol](/img/structure/B2649594.png)
![(3R,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2649595.png)
![3-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzimidazole-4-carboxylic acid](/img/structure/B2649596.png)
![N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2649598.png)
![4-Phenyl-1-oxaspiro[2.3]hexane](/img/structure/B2649601.png)



![Methyl 5-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate](/img/structure/B2649607.png)



![2-(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)isoindole-1,3-dione](/img/structure/B2649616.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2649617.png)
